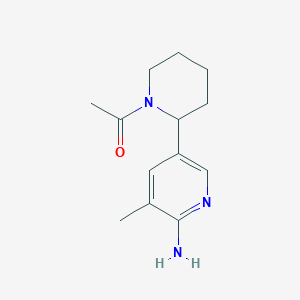

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

Beschreibung

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with an amino group and a methyl group. It is primarily used in research and development within the pharmaceutical industry .

Eigenschaften

Molekularformel |

C13H19N3O |

|---|---|

Molekulargewicht |

233.31 g/mol |

IUPAC-Name |

1-[2-(6-amino-5-methylpyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H19N3O/c1-9-7-11(8-15-13(9)14)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3,(H2,14,15) |

InChI-Schlüssel |

GRPQKKMQNBDSGS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CN=C1N)C2CCCCN2C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Substitution Reactions: The amino and methyl groups are introduced onto the pyridine ring through substitution reactions.

Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.

Coupling of the Rings: The pyridine and piperidine rings are coupled together through a series of reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Hydrogenation: To reduce any intermediate compounds.

Purification Techniques: Such as crystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Acylation of the Amino Group

The primary amino group (-NH₂) undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction typically occurs under mild alkaline conditions to form stable amide derivatives.

| Reaction Conditions | Reagents | Product | Key Reference |

|---|---|---|---|

| Room temperature, pH 8–9 | Acetyl chloride | 1-(2-(6-Acetamido-5-methylpyridin-3-yl)piperidin-1-yl)ethanone | |

| Reflux in dichloromethane | Benzoyl chloride | 1-(2-(6-Benzamido-5-methylpyridin-3-yl)piperidin-1-yl)ethanone |

This reactivity is critical for modifying the compound’s solubility and bioactivity.

Alkylation Reactions

The amino group participates in alkylation with alkyl halides or epoxides, yielding secondary or tertiary amines. Such modifications are employed to enhance lipophilicity or receptor-binding affinity.

Alkylation is often utilized to tailor the compound’s pharmacokinetic properties .

Condensation with Carbonyl Compounds

The ketone moiety (ethanone) reacts with primary amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are pH-dependent and reversible.

Schiff base formation is pivotal for synthesizing coordination complexes or prodrugs .

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen can undergo quaternization with alkyl halides, forming ammonium salts. This reaction enhances water solubility for pharmaceutical formulations.

| Reaction Conditions | Reagents | Product | Key Reference |

|---|---|---|---|

| CH₃CN, 50°C | Ethyl bromide | 1-(2-(6-Amino-5-methylpyridin-3-yl)-1-ethylpiperidin-1-ium-1-yl)ethanone bromide |

Cyclization Reactions

Under acidic or basic conditions, the compound can undergo intramolecular cyclization. For example, the amino group may react with the ketone to form heterocyclic structures.

| Reaction Conditions | Catalyst | Product | Key Reference |

|---|---|---|---|

| H₂SO₄, 100°C | – | 6-Methyl-3-(1-(piperidin-2-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one |

Reductive Amination

The ketone group can participate in reductive amination with primary amines, forming secondary amines. This reaction is catalyzed by NaBH₃CN or H₂/Pd-C.

| Reaction Conditions | Reagents | Product | Key Reference |

|---|---|---|---|

| NaBH₃CN, MeOH | Benzylamine | 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)-N-benzylethanamine |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that compounds containing piperidine and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidinyl ethanones have been synthesized and evaluated for their antibacterial and antifungal activities. In vitro studies indicate that certain derivatives demonstrate efficacy against various microbial strains, suggesting that 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone could serve as a lead compound for developing new antimicrobial agents .

Central Nervous System Effects

The structural characteristics of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that modifications to the piperidine ring can enhance binding affinity to these receptors, which may lead to therapeutic effects in conditions such as depression and anxiety .

Anticancer Properties

Emerging research has highlighted the anticancer potential of piperidine-based compounds. Some studies have demonstrated that derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone and evaluated their antimicrobial activity using standard microbiological methods. The results indicated that specific modifications to the structure significantly enhanced antibacterial potency against Gram-positive bacteria compared to reference drugs .

Case Study 2: Neuropharmacological Assessment

In another study, researchers investigated the neuropharmacological properties of a series of piperidine derivatives, including 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone. Behavioral assays in rodent models showed promising results in reducing anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Wirkmechanismus

The mechanism of action of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone, a compound featuring a piperidine and pyridine moiety, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential anti-cancer properties.

Neuropharmacological Activity

Studies have shown that derivatives of piperidine compounds can act as modulators of neurotransmitter systems. The specific compound has been evaluated for its ability to interact with dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

- Dopamine Receptor Interaction : In vitro assays indicate that the compound may enhance dopamine receptor activity, suggesting potential use in treating dopamine-related disorders .

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. Research into similar piperidine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : A study reported that piperidine derivatives exhibited IC50 values ranging from 10 to 50 µM against human cancer cell lines. While specific data for 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is limited, its structural analogs have shown promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the piperidine and pyridine rings can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methylation at N-position | Increased receptor affinity |

| Substitution on pyridine ring | Altered pharmacokinetic properties |

Case Studies

Several case studies highlight the biological relevance of similar compounds:

- Neuroprotective Effects : A derivative similar to 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone was tested for neuroprotective effects in models of oxidative stress. Results indicated a reduction in cell death by approximately 30% compared to control groups .

- Antibacterial Activity : Compounds with similar structures have been evaluated for antibacterial properties against Staphylococcus aureus and Escherichia coli. The findings showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating potential as antibacterial agents .

Q & A

Q. How should waste containing this compound be disposed of in compliance with EPA guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.